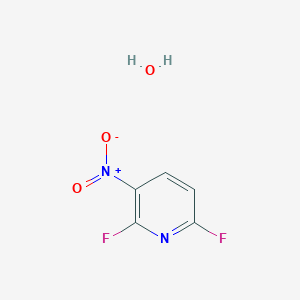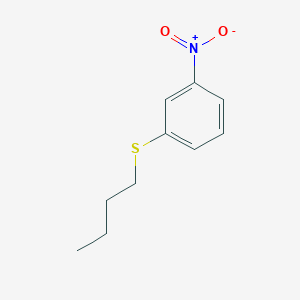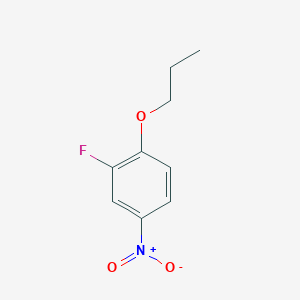
6-Ethoxy-2-fluoro-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2-fluoro-3-nitropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethoxy group at the 6th position, a fluorine atom at the 2nd position, and a nitro group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-nitropyridine derivatives. For example, 3-bromo-2-nitropyridine can react with ethoxide ions to introduce the ethoxy group at the 6th position. The fluorine atom can be introduced through a fluorination reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2nd position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Carboxylic Acids: Oxidation of the ethoxy group results in carboxylic acids.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxy-2-fluoro-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and enzymes. The ethoxy group contributes to the compound’s overall reactivity and solubility .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-nitropyridine: Lacks the ethoxy group, making it less lipophilic and potentially less reactive.
6-Ethoxy-3-nitropyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
6-Ethoxy-2-fluoro-3-nitropyridine is unique due to the combination of the ethoxy, fluorine, and nitro groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
6-ethoxy-2-fluoro-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWILQWUXFOIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(Methoxymethoxy)methyl]-3-nitrobenzene](/img/structure/B8025924.png)

